molecular formula C19H22N2O2S B2710445 N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide CAS No. 1207023-20-8

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide

Cat. No.: B2710445
CAS No.: 1207023-20-8
M. Wt: 342.46
InChI Key: HUPXPDOKEWWEMM-UHFFFAOYSA-N
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Description

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide is a complex organic compound with a unique structure that includes a dimethylamino group, a phenylthio group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dimethylamino Group: This can be achieved by reacting a suitable precursor with dimethylamine under controlled conditions.

    Introduction of the Phenylthio Group: This step involves the reaction of a phenylthiol with an appropriate electrophile to introduce the phenylthio group.

    Amidation Reaction: The final step involves the formation of the propanamide backbone through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and high-throughput techniques to increase yield and efficiency. The specific conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.

    Substitution: Reagents vary depending on the type of substitution. For nucleophilic substitution, reagents like sodium hydroxide or potassium cyanide can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the phenylthio group may enhance its binding affinity and specificity. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide: shares similarities with other compounds that have dimethylamino and phenylthio groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties

Biological Activity

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity, particularly in cancer treatment and anti-inflammatory processes. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a propanamide backbone with a dimethylamino group and a phenylthio moiety. This unique configuration is believed to contribute to its biological activity, particularly in inhibiting specific protein interactions and pathways involved in cell survival and inflammation.

  • Inhibition of Bcl-2 Family Proteins :
    • The compound has been identified as a potent inhibitor of Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis. By binding to these proteins, it promotes apoptosis in cancer cells, thereby inhibiting tumor growth. Studies have reported IC50 values in the nanomolar range, indicating high potency against these targets .
  • Anti-inflammatory Activity :
    • Research indicates that this compound exhibits significant anti-inflammatory effects by modulating the NLRP3 inflammasome pathway. It has been shown to inhibit the interaction between NLRP3 and ASC, leading to reduced IL-1β production, which is crucial in inflammatory responses .

Biological Activity Data

The following table summarizes key biological activity data related to the compound:

Activity Target IC50 (µM) Comments
Inhibition of Bcl-2Bcl-21.8Potent apoptosis inducer
Inhibition of Bcl-xLBcl-xL6.9Effective in cancer models
NLRP3 Inflammasome InhibitionNLRP3/ASC interaction3.67Reduces IL-1β secretion

Case Study 1: Cancer Treatment

In a preclinical study evaluating the efficacy of this compound on various cancer cell lines, researchers observed significant reductions in cell viability at concentrations corresponding to its IC50 values against Bcl-2 family proteins. The compound demonstrated enhanced apoptosis compared to control treatments, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Inflammatory Diseases

Another study focused on the compound's role in inflammatory bowel disease (IBD), where it was shown to effectively inhibit the NLRP3 inflammasome activation. This inhibition correlated with decreased levels of pro-inflammatory cytokines in vitro and improved clinical outcomes in animal models of IBD. These findings support further exploration into its therapeutic applications for inflammatory conditions.

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-21(2)19(23)14-15-8-10-16(11-9-15)20-18(22)12-13-24-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPXPDOKEWWEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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